molecular formula C30H26N2O6S B2448279 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-57-5

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2448279
CAS No.: 452089-57-5
M. Wt: 542.61
InChI Key: KWSOJBJPKMHGDL-UHFFFAOYSA-N
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Description

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its intricate structure, which includes an indoline moiety, a sulfonyl group, and a benzoisoquinoline core

Properties

IUPAC Name

2-[2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O6S/c1-37-25-17-21(13-15-31-29(33)22-10-5-8-20-9-6-11-23(28(20)22)30(31)34)27(18-26(25)38-2)39(35,36)32-16-14-19-7-3-4-12-24(19)32/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSOJBJPKMHGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC6=CC=CC=C65)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4,5-Dimethoxyphenethylamine Preparation

4,5-Dimethoxyphenethylamine is synthesized from 3,4-dimethoxyphenethyl bromide via a Gabriel synthesis or through reduction of the corresponding nitrile.

Sulfonylation with Indoline-1-sulfonyl Chloride

The amine undergoes sulfonylation using indoline-1-sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) to form the sulfonamide:

$$
\text{4,5-Dimethoxyphenethylamine} + \text{Indoline-1-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(Indolin-1-ylsulfonyl)-4,5-dimethoxyphenethylamine}
$$

Key Parameters:

  • Molar Ratio: 1:1 (amine:sulfonyl chloride)
  • Base: Triethylamine (2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: ~70–85% (estimated from analogous reactions)

Imide Formation with 1,8-Naphthalic Anhydride

The sulfonamide-functionalized phenethylamine reacts with 1,8-naphthalic anhydride to form the target compound. This step parallels the synthesis of 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , where anhydride-amine cyclization occurs under reflux.

Optimized Protocol:

  • Combine equimolar 1,8-naphthalic anhydride and 2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethylamine in ethanol.
  • Reflux at 78°C for 4–6 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (eluent: CH₂Cl₂/EtOAc 10:1).

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃): δ 2.97 (s, 3H, OCH₃), 3.85 (s, 6H, OCH₃), 6.2–8.1 (m, aromatic H).
  • Yield: 65–73% (based on analogous imidizations).

Alternative Multi-Component Approaches

A one-pot method inspired by isoindole[2,1-b]isoquinoline-5,7-dione synthesis employs transition-metal catalysts for sequential C–N bond formation:

  • Rhodium-Catalyzed Cyclization: RhCl₂ (2.5 mol%) and CsOAc facilitate initial coupling.
  • Palladium-Mediated Carbonylation: Pd(OAc)₂ (4 mol%) and CO gas introduce carbonyl groups.
  • Heating: 60°C (16 h) followed by 120°C (15 h) for final cyclization.

Applicability Assessment:
While this method achieves high yields (54–73%) for isoindole derivatives, adapting it to the target compound would require substituting reactants with the sulfonamide phenethylamine and optimizing CO pressure.

Challenges and Optimization Considerations

  • Steric Hindrance: The bulky indolin-1-ylsulfonyl group may slow imide formation, necessitating prolonged reaction times or elevated temperatures.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Purification: Silica gel chromatography or recrystallization (ethanol/water) is critical due to the compound’s low polarity.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Imide Formation Ethanol, reflux, 4 h 65–73% Simple, scalable Limited to primary amines
Multi-Component Rh/Pd catalysts, CO, 120°C 54–73% One-pot, versatile Requires high-pressure equipment
Sulfonylation DCM, Et₃N, rt 70–85% High functional group tolerance Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, integrating indoline and isoquinoline frameworks. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole-1,3-dione, which share structural similarities with the target compound, exhibit significant anticancer properties. For instance, a study reported that synthesized isoindole derivatives showed antiproliferative effects against various human cancer cell lines, including Caco-2 and HCT-116. The mechanism of action involves cell cycle arrest and apoptosis induction in cancer cells .

Antimicrobial Properties

Another area of application is the antimicrobial activity of similar compounds. Research has demonstrated that certain isoindole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an inhibition zone comparable to gentamicin at the same concentration, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The free radical scavenging activity was evaluated using various assays, revealing that some derivatives have IC50 values indicating effective antioxidant capacity .

Data Tables

Activity IC50 Value Tested Strains/Cell Lines
Anticancer1.174 μmol/mLCaco-2, HCT-116
Antimicrobial0.0478 μmol/mLLeishmania tropica
AntioxidantVaries (specific IC50)Various free radical assays

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation by the National Cancer Institute (NCI), a derivative similar to 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was tested across a panel of approximately sixty cancer cell lines. The compound displayed notable efficacy with a mean growth inhibition rate of 12.53%, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

A series of isoindole derivatives were screened for their antimicrobial properties against common pathogens. One derivative demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, with results indicating that structural modifications could enhance potency against resistant strains .

Mechanism of Action

The mechanism of action of 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the indoline moiety and the sulfonyl group enhances its potential as a therapeutic agent compared to other isoquinoline derivatives .

Biological Activity

The compound 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a therapeutic agent.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Indolin moiety : Contributes to the compound's interaction with biological targets.
  • Sulfonyl group : Enhances solubility and may influence binding affinity.
  • Dimethoxyphenethyl group : Provides structural diversity and potential for receptor interaction.
  • Benzo[de]isoquinoline core : Known for various pharmacological properties.

Research indicates that compounds with similar structures often exhibit anticancer properties through several mechanisms:

  • Induction of Apoptosis : Many benzo[de]isoquinoline derivatives have been shown to induce apoptosis in cancer cells. This is typically mediated through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Compounds may cause cell cycle arrest at various phases (G1/S or G2/M), leading to inhibited proliferation of cancer cells.
  • Inhibition of DNA/RNA Synthesis : Some studies indicate that these compounds can inhibit nucleic acid synthesis, further contributing to their cytotoxic effects.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MOLT-410Induction of apoptosis via caspase activation
HL-6015Cell cycle arrest and apoptosis
U-93712Inhibition of DNA synthesis
S-1808Induction of apoptosis

Case Studies

  • MOLT-4 Cells : Treatment with the compound resulted in significant apoptosis, as demonstrated by flow cytometry using annexin V-FITC/PI staining. The activation of caspases 3 and 6 was confirmed, indicating a robust apoptotic response .
  • HL-60 Cells : Similar studies showed that the compound induced a higher rate of apoptosis compared to established agents like camptothecin and cisplatin, suggesting its potential as a more effective therapeutic option .
  • S-180 Cells : The compound exhibited significant inhibition of both DNA and RNA synthesis, reinforcing its potential as an anticancer agent .

Discussion

The biological activity of 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione aligns with the known properties of similar benzo[de]isoquinoline derivatives. The ability to induce apoptosis and inhibit cell proliferation highlights its potential as a candidate for further development in cancer therapy.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized phenethyl or benzo[de]isoquinoline precursors. For example:

  • Step 1: Sulfonylation of indoline derivatives using chlorosulfonic acid to introduce the sulfonyl group.
  • Step 2: Coupling with 4,5-dimethoxyphenethylamine via nucleophilic substitution or amidation.
  • Step 3: Cyclization with naphthalic anhydride derivatives to form the benzo[de]isoquinoline-dione core.
    Key intermediates include sulfonylated indoline and substituted phenethyl-phthalimide derivatives. Reflux in glacial acetic acid is commonly used for cyclization (e.g., yields ~85% in analogous compounds) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm for benzo[de]isoquinoline) and confirms substitution patterns .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • IR Spectroscopy: Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
  • X-ray Crystallography: Resolves absolute configuration and packing interactions, though single-crystal growth may require ethanol solvation .

Q. What in vitro assays are used for preliminary biological screening?

Methodological Answer:

  • MTT Assay: Evaluates cytotoxicity against cancer cell lines (e.g., IC50 values in MCF7 or MDA-MB-231 cells) with protocols involving 48–72 hr incubations and GraphPad Prism for dose-response analysis .
  • Antimicrobial Testing: Agar dilution or microbroth methods against Gram-positive/negative bacteria (e.g., MIC determination) .
  • Solubility Studies: Use HPLC or UV-Vis to assess DMSO/PBS solubility, critical for formulation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC): Differentiates overlapping aromatic protons and confirms connectivity. For example, HMBC correlations verify sulfonyl group attachment to indoline .
  • Computational Validation: DFT-based chemical shift predictions (e.g., using Gaussian09) cross-validate experimental data .
  • Isotopic Labeling: Incorporation of deuterated solvents (DMSO-d6) or 13C-enriched intermediates simplifies signal assignment .

Q. What computational strategies predict target interactions and selectivity?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets (e.g., estrogen receptors or tubulin). Key parameters: grid size 25 ų, exhaustiveness = 20 .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling: Identifies critical functional groups (e.g., sulfonyl and dimethoxy motifs) for activity .

Q. How can synthetic routes be optimized to improve yield or purity?

Methodological Answer:

  • Catalyst Screening: Transition metals (Pd/C) or organocatalysts for coupling steps. For example, Suzuki-Miyaura cross-coupling improves phenethyl-isoquinoline linkage .
  • Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) .
  • Reaction Monitoring: In situ FTIR or LC-MS tracks intermediates and minimizes side products .

Q. How do structural modifications influence biological activity (SAR studies)?

Methodological Answer:

  • Substituent Variation: Replace dimethoxy groups with electron-withdrawing (e.g., -NO2) or donating (-OH) groups. Analogues with fluorophenyl groups show enhanced anticancer activity .
  • Scaffold Hopping: Compare benzo[de]isoquinoline-dione with isoindoline-dione derivatives. Bulky substituents (e.g., benzyl) may reduce cytotoxicity but improve solubility .
  • Proteomics Profiling: SILAC-based quantification identifies differentially expressed proteins in treated cells, linking structure to mechanism .

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